molecular formula C13H15BrN2O2 B6638449 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide

1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide

Cat. No.: B6638449
M. Wt: 311.17 g/mol
InChI Key: PHNXRZSUDHWWHS-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H14BrNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide typically involves the acylation of pyrrolidine with 3-bromo-5-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-methylbenzoyl)pyrrolidine
  • 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-2-carboxamide
  • 1-(3-Bromo-5-methylbenzoyl)pyrrolidine-4-carboxamide

Uniqueness

1-(3-Bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide is unique due to the specific positioning of the carboxamide group on the pyrrolidine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity and selectivity towards molecular targets, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(3-bromo-5-methylbenzoyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-4-10(6-11(14)5-8)13(18)16-3-2-9(7-16)12(15)17/h4-6,9H,2-3,7H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNXRZSUDHWWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N2CCC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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